molecular formula C21H15NO4 B2388260 ethyl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}benzoate CAS No. 94887-62-4

ethyl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}benzoate

Cat. No.: B2388260
CAS No.: 94887-62-4
M. Wt: 345.354
InChI Key: YLXJBDFGASQIGU-UHFFFAOYSA-N
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Description

Ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate is a complex organic compound that belongs to the class of benzo[de]isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}benzoate typically involves multi-step organic reactions. One common method includes the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . The reaction conditions often involve heating the mixture in a suitable solvent, followed by purification steps such as recrystallization from a benzene and petroleum ether mixture .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced forms.

    Substitution: Substitution reactions, especially nucleophilic substitutions, are common for this compound.

Common Reagents and Conditions

Common reagents used in these reactions include ethylenediamine, hydrazine, and various aldehydes . Reaction conditions often involve heating in solvents like ethanol or acetonitrile .

Major Products

The major products formed from these reactions include imines, amines, thioureas, and hydrazones .

Mechanism of Action

The mechanism of action of ethyl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}benzoate involves its interaction with molecular targets through various pathways. For instance, its derivatives can act as fluorescent chemosensors through photoinduced electron transfer (PET) or photoinduced charge transfer (PCT) effects . These interactions are crucial for their function as sensors and probes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate is unique due to its specific ester functional group, which can influence its solubility, reactivity, and overall chemical behavior. This uniqueness makes it a valuable compound for specialized applications in various scientific fields.

Properties

IUPAC Name

ethyl 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO4/c1-2-26-21(25)14-9-11-15(12-10-14)22-19(23)16-7-3-5-13-6-4-8-17(18(13)16)20(22)24/h3-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXJBDFGASQIGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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